molecular formula C11H14INO B2399107 2-(Iodomethyl)-4-phenylmorpholine CAS No. 1909348-63-5

2-(Iodomethyl)-4-phenylmorpholine

Cat. No. B2399107
CAS RN: 1909348-63-5
M. Wt: 303.143
InChI Key: DNLPMLQXXOAQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Iodomethyl)-4-phenylmorpholine” is a compound that contains an iodomethyl group (-CH2I), a phenyl group (C6H5-), and a morpholine ring. The iodomethyl group is a functional group consisting of a carbon atom bound to an iodine atom and two hydrogen atoms . The phenyl group is a functional group made up of a six-membered carbon ring, minus one hydrogen, allowing it to bond to other atoms . Morpholine is a common chemical structure that consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature the characteristic ring structure of morpholine, with the iodomethyl and phenyl groups attached at the 2- and 4-positions, respectively .


Chemical Reactions Analysis

The iodomethyl group in “this compound” could potentially undergo various types of reactions, including nucleophilic substitution and elimination reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the morpholine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by its functional groups . For example, the presence of the iodomethyl group could potentially make the compound relatively heavy and polar, while the phenyl group might contribute to its hydrophobicity.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4-phenylmorpholine is not well understood, but it is believed to act as a nucleophile in various reactions. It has also been shown to interact with certain proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein function. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Iodomethyl)-4-phenylmorpholine in lab experiments is its versatility. It can be used in a wide range of reactions and applications. However, it also has some limitations, including its toxicity and potential for side effects.

Future Directions

There are many potential future directions for research involving 2-(Iodomethyl)-4-phenylmorpholine. Some possible areas of study include its use in the development of new drugs, its potential as a tool for studying biological systems, and its use in catalysis and other chemical reactions. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.

Synthesis Methods

The synthesis of 2-(Iodomethyl)-4-phenylmorpholine can be achieved through a variety of methods, including the reaction of morpholine with iodomethane and benzyl magnesium chloride. Other methods involve the use of palladium-catalyzed coupling reactions and iodination of morpholine followed by alkylation.

Scientific Research Applications

2-(Iodomethyl)-4-phenylmorpholine has been used in various scientific research applications, including as a ligand for metal-catalyzed reactions and as a building block for the synthesis of new compounds. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological systems.

Safety and Hazards

The safety and hazards associated with “2-(Iodomethyl)-4-phenylmorpholine” would likely depend on factors such as its reactivity and the specific conditions under which it is handled . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

2-(iodomethyl)-4-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLPMLQXXOAQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.